7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are used in various scientific research fields. This compound has a molecular formula of C16H13NO4 and a molecular weight of 283.28 g/mol .
Preparation Methods
The synthesis of 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide typically involves the reaction of appropriate xanthene derivatives with ethoxy and carboxamide groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide can be compared with other similar compounds, such as:
9-Oxo-9H-thioxanthene-3-carboxamide: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: This compound has a methoxy group instead of an ethoxy group and a carboxylic acid group instead of a carboxamide group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89216-86-4 |
---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
7-ethoxy-9-oxoxanthene-3-carboxamide |
InChI |
InChI=1S/C16H13NO4/c1-2-20-10-4-6-13-12(8-10)15(18)11-5-3-9(16(17)19)7-14(11)21-13/h3-8H,2H2,1H3,(H2,17,19) |
InChI Key |
TYRQGFBQDQJXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.